molecular formula C21H27NO6S B4295585 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE

2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE

Cat. No.: B4295585
M. Wt: 421.5 g/mol
InChI Key: ADYUSHADFHYGGH-UHFFFAOYSA-N
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Description

2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furoyloxy group, a tetramethylpiperidinyl moiety, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE typically involves multiple steps. One common approach is to start with the preparation of the tetramethylpiperidinyl intermediate, which is then reacted with furoyl chloride to introduce the furoyloxy group. The final step involves the sulfonation of the intermediate with methylbenzenesulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The furoyloxy group can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its chemical properties.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical pathways, potentially leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE: shares similarities with other furoyloxy and piperidinyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2,2,6,6-tetramethyl-4-(4-methylphenyl)sulfonyloxypiperidin-1-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6S/c1-15-8-10-17(11-9-15)29(24,25)28-16-13-20(2,3)22(21(4,5)14-16)27-19(23)18-7-6-12-26-18/h6-12,16H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYUSHADFHYGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)OC(=O)C3=CC=CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE
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2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE
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2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE
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2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE
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2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE
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2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE

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